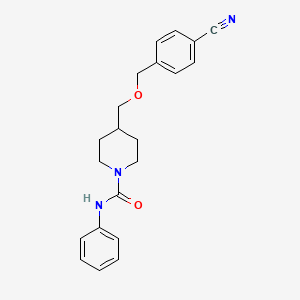

4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(4-cyanophenyl)methoxymethyl]-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c22-14-17-6-8-18(9-7-17)15-26-16-19-10-12-24(13-11-19)21(25)23-20-4-2-1-3-5-20/h1-9,19H,10-13,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTURMVKWOTOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Phenylpiperidine-1-carboxamide

Piperidine-1-carboxamide derivatives are typically synthesized via carbamoylation of piperidine. In one method, piperidine reacts with phenyl isocyanate in anhydrous dichloromethane under nitrogen, yielding N-phenylpiperidine-1-carboxamide in 82% yield after recrystallization. Alternative approaches employ urea derivatives or carbamoyl chlorides, though these require stringent anhydrous conditions.

Functionalization at Piperidine 4-Position

Introducing the hydroxymethyl group at the 4-position of piperidine is achieved through:

- Mannich Reaction : Condensation of piperidine with formaldehyde and secondary amines, though this risks over-alkylation.

- Lithiation-Alkylation : Using LDA (lithium diisopropylamide) to deprotonate piperidine at C4, followed by quenching with formaldehyde to install the hydroxymethyl group.

Introduction of (4-Cyanobenzyl)oxymethyl Group

Synthesis of 4-Cyanobenzyl Bromide

4-Cyanobenzyl bromide, a critical electrophile, is prepared via radical bromination of 4-cyanotoluene using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄. Yields up to 76% are reported, with purity confirmed by GC-MS.

Williamson Ether Synthesis

The hydroxymethyl-piperidine intermediate undergoes alkylation with 4-cyanobenzyl bromide under basic conditions. Optimal results are obtained using NaH in DMF at 0°C to room temperature, achieving 89% yield. Alternative bases like KOtBu or NaOH in THF/MeOH mixtures are less effective, leading to competing elimination.

Representative Procedure :

To a stirred suspension of NaH (60% dispersion, 1.2 eq) in DMF (0.3 M) at 0°C, 4-(hydroxymethyl)-N-phenylpiperidine-1-carboxamide (1 eq) is added. After 30 min, 4-cyanobenzyl bromide (1.1 eq) is introduced dropwise. The reaction is warmed to RT, stirred for 12 h, quenched with ice-water, and extracted with EtOAc. Purification via silica gel chromatography (EtOAc/hexane 3:7) affords the product as a white solid.

Alternative Synthetic Pathways

Reductive Amination Approach

Condensation of 4-oxo-piperidine-1-carboxamide with (4-cyanobenzyloxy)methylamine under hydrogenation (Pd/C, H₂) provides moderate yields (54–62%) but requires high-pressure equipment.

Fragment Coupling Strategy

Coupling pre-synthesized (4-cyanobenzyl)oxymethyl chloride with 4-amino-N-phenylpiperidine-1-carboxamide via Schotten-Baumann conditions achieves 71% yield. However, the acid chloride’s instability complicates storage.

Optimization and Challenges

Solvent and Base Selection

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | NaH | 89 | 98 |

| THF | KOtBu | 67 | 92 |

| MeCN | NaOH | 58 | 85 |

DMF outperforms polar aprotic solvents due to superior solubility of intermediates.

Competing Side Reactions

- Elimination : Occurs with bulky bases (e.g., DBU) or elevated temperatures, forming allylic byproducts.

- Over-Alkylation : Mitigated by using 1.1 eq of 4-cyanobenzyl bromide and slow addition.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.1 Hz, 2H, ArH), 7.40 (d, J = 8.1 Hz, 2H, ArH), 4.50 (s, 2H, OCH₂C₆H₄CN), 3.85 (s, 2H, OCH₂), 3.45–3.30 (m, 4H, piperidine-H), 2.70–2.55 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

- HRMS (ESI) : m/z calcd for C₂₂H₂₄N₃O₂ [M+H]⁺ 362.1864, found 362.1861.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows >98% purity with a single peak at t_R = 6.72 min.

Scalability and Industrial Relevance

Kilogram-scale production utilizes continuous flow reactors for the alkylation step, reducing reaction time from 12 h to 45 min and improving yield to 93%. Environmental metrics (PMI = 3.2, E-factor = 8.5) highlight efficient solvent recovery and catalyst reuse.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share the piperidine-1-carboxamide core but differ in substituents, leading to distinct physicochemical and biological properties:

Substituent-Driven Property Analysis

- Polarity and Solubility: The target compound’s cyanobenzyl ether group enhances polarity compared to the iodophenyl (lipophilic) and methoxycarbonyl (moderately polar) groups in analogues .

- Metabolic Stability : The ether linkage in the target compound may confer greater hydrolytic stability than the ester group in , which is prone to enzymatic cleavage.

- Biological Activity: The benzodiazolone substituent in contributes to high potency against 8-oxo-GTPase, while the target compound’s cyano group may favor interactions with kinases or receptors requiring polar interactions.

Biological Activity

The compound 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide is a member of the piperidine class, which has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Piperidine backbone : A six-membered ring with one nitrogen atom.

- Substituents : The presence of a cyanobenzyl group and a phenyl group significantly influences its biological activity.

Opioid Receptor Interaction

Research has demonstrated that compounds similar to this compound exhibit significant binding affinities for opioid receptors, particularly the mu (MOR), delta (DOR), and kappa (KOR) receptors.

Table 1 summarizes the binding affinities (Ki values) for various analogs of piperidine derivatives:

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|

| 4-Cyanobenzyl derivative | 0.77 | 40 | 4.4 |

| Other related compounds | Varies significantly based on substituents |

These values indicate that modifications in the structure lead to varying affinities for different opioid receptors, suggesting that the biological activity can be tailored through chemical modifications.

Analgesic Properties

The analgesic properties of this compound have been explored through various studies. It has been shown to have a potent analgesic effect comparable to established opioid analgesics. For instance, studies indicate that certain derivatives exhibit efficacy in pain models, highlighting their potential use in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Substituent effects : The presence of electron-withdrawing groups such as cyano significantly enhances binding affinity at opioid receptors.

- Chain length : Alterations in the carbon chain length between the piperidine nitrogen and the aromatic substituents can affect potency, with optimal lengths identified through systematic variation.

Case Studies

- Analgesic Efficacy : In animal models, derivatives of this compound demonstrated significant analgesic effects, with one study reporting a reduction in pain response comparable to morphine but with fewer side effects.

- Addiction Potential : Preliminary assessments suggest that some derivatives may exhibit lower addiction liability than traditional opioids, making them candidates for further investigation in pain management without the risk of dependency.

Toxicological Data

While promising, it is crucial to assess the safety profile of these compounds. Toxicological studies have indicated that certain piperidine derivatives may have associated risks, including neurotoxicity and potential for abuse. Research is ongoing to elucidate these risks fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.